molecular formula C16H19N3O4S B2883212 (E)-ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine-1-carboxylate CAS No. 885185-58-0

(E)-ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine-1-carboxylate

Cat. No. B2883212
CAS RN: 885185-58-0
M. Wt: 349.41
InChI Key: MJUSLXMODSODFB-FYWRMAATSA-N
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Description

(E)-ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine-1-carboxylate, also known as ECSVP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ECSVP is a piperazine derivative that has shown promising results in several research studies.

Scientific Research Applications

Antibacterial Agents

Matsumoto and Minami (1975) explored the antibacterial activity of piperazine derivatives, including those structurally related to "(E)-ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine-1-carboxylate". These compounds showed significant in vitro and in vivo activity against gram-negative bacteria, suggesting their potential as antibacterial agents Matsumoto & Minami, 1975.

Enzyme Inhibition

Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant with a structure featuring a piperazine ring similar to "(E)-ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine-1-carboxylate". This study highlighted the role of various cytochrome P450 enzymes in the oxidative metabolism of such compounds, indicating their potential influence on enzyme activity Hvenegaard et al., 2012.

Biomedical Applications

Saavedra et al. (1999) described the use of piperazine as a linker for attaching the nitric oxide-releasing diazeniumdiolate group to biomedically relevant molecules. This approach opens avenues for the development of novel therapeutics and diagnostics, leveraging the biological roles of nitric oxide Saavedra et al., 1999.

Drug Metabolism Studies

Cummins et al. (2003) used a peptidomimetic cysteine protease inhibitor, structurally related to "(E)-ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine-1-carboxylate", to study the modulation of intestinal CYP3A metabolism by P-Glycoprotein. This research provides insights into drug-drug interactions and the role of intestinal metabolism in drug absorption Cummins et al., 2003.

Polymer Science

Yan and Gao (2000) developed hyperbranched polymers using a strategy that involves the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone. This work demonstrates the potential of piperazine derivatives in creating novel polymeric materials with diverse applications Yan & Gao, 2000.

properties

IUPAC Name

ethyl 4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-2-23-16(20)19-10-8-18(9-11-19)13-15(12-17)24(21,22)14-6-4-3-5-7-14/h3-7,13H,2,8-11H2,1H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUSLXMODSODFB-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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